1,3-Dibutyltriazene
Description
1,3-Dibutyltriazene (C8H19N3) is a triazene derivative characterized by two butyl groups attached to a triazene core (N=N–NH). Triazenes are nitrogen-rich compounds with applications in organic synthesis, coordination chemistry, and medicinal research. The butyl substituents confer lipophilicity, influencing solubility and reactivity. While synthesis protocols for analogous compounds (e.g., aryl-triazenes) are well-documented, specific methods for this compound are less described in the provided evidence. Notably, the synthesis of structurally related compounds often involves alkylation of triazene precursors under controlled conditions, as seen in the reaction of 1,3,5-trimethoxybenzene with acyl chlorides and AlCl3> .
Properties
CAS No. |
118398-98-4 |
|---|---|
Molecular Formula |
C8H19N3 |
Molecular Weight |
157.26 g/mol |
IUPAC Name |
N-(butyldiazenyl)butan-1-amine |
InChI |
InChI=1S/C8H19N3/c1-3-5-7-9-11-10-8-6-4-2/h3-8H2,1-2H3,(H,9,10) |
InChI Key |
QGEUNYCMNRTKOP-UHFFFAOYSA-N |
SMILES |
CCCCNN=NCCCC |
Canonical SMILES |
CCCCNN=NCCCC |
Other CAS No. |
118398-98-4 |
Synonyms |
1,3-Dibutyltriazene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,3-Dibutyltriazene with structurally or functionally related triazenes and aromatic derivatives.
Structural Analogues
Reactivity and Stability
- This compound : Alkyl groups stabilize the triazene core but reduce electrophilicity compared to aryl-triazenes. Likely undergoes hydrolysis under acidic conditions.
- 3,4-Dichloroaniline : High reactivity in nucleophilic substitution due to electron-withdrawing Cl groups .
- Triazene Metal Complexes : Unlike aryl-triazenes (e.g., 1,3-diphenyltriazene), this compound may form less stable complexes with transition metals due to steric hindrance from butyl groups.
Limitations of Current Evidence
The provided sources lack direct data on this compound’s physical properties (e.g., melting point, solubility) or spectroscopic characterization. Comparative studies with alkyl-triazenes are inferred from synthesis methods for related compounds (e.g., acylations using AlCl3> ). Further experimental data are needed to validate reactivity trends and applications.
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